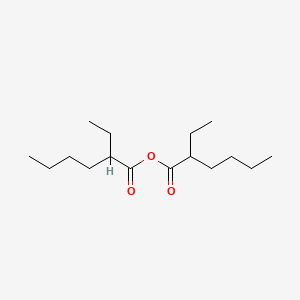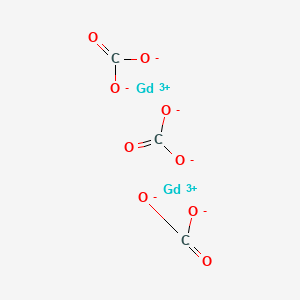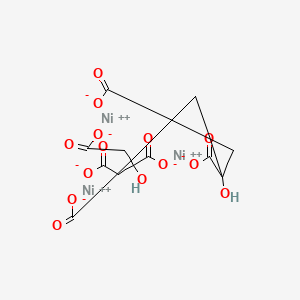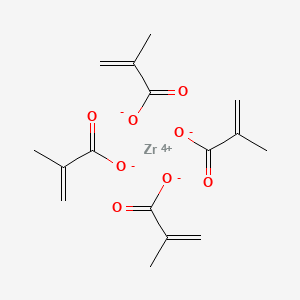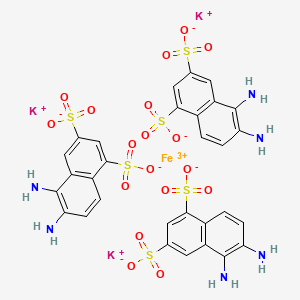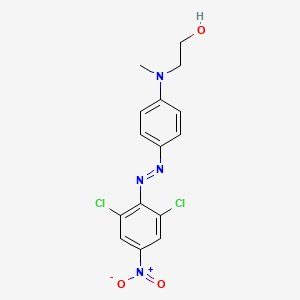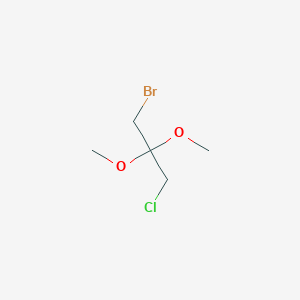
1-Bromo-3-cloro-2,2-dimetoxipropano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2,2-dimethoxypropane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
1-Bromo-3-chloro-2,2-dimethoxypropane is primarily used in chemical synthesis
Mode of Action
The mode of action of 1-Bromo-3-chloro-2,2-dimethoxypropane is largely dependent on the specific chemical reaction it is being used in. As a reagent, it can participate in various types of reactions, with its mode of action being determined by the nature of these reactions .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that these properties would vary significantly depending on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of 1-Bromo-3-chloro-2,2-dimethoxypropane are largely dependent on the specific chemical reactions it is involved in. As a reagent, its effects are determined by the products of these reactions .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-chloro-2,2-dimethoxypropane can be influenced by various environmental factors. These can include the presence of other chemicals, temperature, pH, and other conditions specific to the reaction it is being used in .
Métodos De Preparación
1-Bromo-3-chloro-2,2-dimethoxypropane can be synthesized through various methods. One common synthetic route involves the free-radical addition of hydrogen bromide to allyl chloride . The reaction conditions typically include the use of a radical initiator such as azobisisobutyronitrile (AIBN) and a solvent like toluene . Industrial production methods may involve bulk manufacturing and custom synthesis .
Análisis De Reacciones Químicas
1-Bromo-3-chloro-2,2-dimethoxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding alcohols or acids and reduction to form alkanes.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-Bromo-3-chloro-2,2-dimethoxypropane can be compared with other similar compounds, such as:
1,3-Dibromo-2,2-dimethoxypropane: This compound has two bromine atoms instead of one bromine and one chlorine atom.
1-Bromo-2,2-dimethoxypropane: This compound lacks the chlorine atom present in 1-Bromo-3-chloro-2,2-dimethoxypropane.
3-Bromo-2-methoxypropene: This compound has a different structural arrangement with a double bond.
The uniqueness of 1-Bromo-3-chloro-2,2-dimethoxypropane lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and applications .
Propiedades
IUPAC Name |
1-bromo-3-chloro-2,2-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGJNRCQZRSHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315939 | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-54-9 | |
| Record name | 22089-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






